Reduced Lipophilicity (XLogP3) of Compound 1421588-51-3 Compared to Benzodioxole-Dimethylamino Analog Drives Favorable Fragment-Level Physicochemical Profile
Compound 1421588-51-3 exhibits a computed XLogP3 of 1.4, which is 0.7 log units lower than the structurally analogous (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one (same molecular formula C₁₈H₂₄N₂O₃S; predicted XLogP3 ~2.1). [1] This lower lipophilicity positions the compound within the optimal fragment-like logP range (typically 1–3) and reduces the risk of non-specific hydrophobic binding or aggregation in biochemical assays. [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one: predicted XLogP3 ~2.1 |
| Quantified Difference | ΔXLogP3 ≈ -0.7 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator XLogP3 estimated by structural fragment additivity. |
Why This Matters
Lower XLogP3 within the fragment-optimized range correlates with improved aqueous solubility and reduced assay interference, directly impacting hit confirmation rates in fragment screening campaigns.
- [1] PubChem Compound Summary for CID 71801840, (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9 View Source
